molecular formula C28H31N5O4S B13436225 2-[[(2S)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid

2-[[(2S)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid

Cat. No.: B13436225
M. Wt: 533.6 g/mol
InChI Key: BIHPYGVYKSQDLA-OFVILXPXSA-N
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Description

2-[[(2S)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid is a complex organic compound with a unique structure that includes a thiophene ring, a pyrrolidine ring, and a diphenylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2S)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur source.

    Introduction of the carbamimidoyl group: This step involves the reaction of the thiophene derivative with a suitable amine and a carbodiimide reagent.

    Formation of the pyrrolidine ring: This can be done through a cyclization reaction involving an appropriate amino acid derivative.

    Attachment of the diphenylpropanoyl group: This step involves the reaction of the pyrrolidine derivative with a diphenylpropanoyl chloride in the presence of a base.

    Final coupling step: The final step involves the coupling of the intermediate with glycine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[[(2S)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino and carbamimidoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe due to its unique structure.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[[(2S)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid is not well understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-[[(2S)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid: This compound is unique due to its specific combination of functional groups and ring structures.

    Other thiophene derivatives: These compounds share the thiophene ring but may differ in other functional groups.

    Other pyrrolidine derivatives: These compounds share the pyrrolidine ring but may differ in other functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.

Properties

Molecular Formula

C28H31N5O4S

Molecular Weight

533.6 g/mol

IUPAC Name

2-[[(2S)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid

InChI

InChI=1S/C28H31N5O4S/c29-26(30)22-14-13-20(38-22)16-32-27(36)21-12-7-15-33(21)28(37)25(31-17-23(34)35)24(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,13-14,21,24-25,31H,7,12,15-17H2,(H3,29,30)(H,32,36)(H,34,35)/t21-,25-/m0/s1

InChI Key

BIHPYGVYKSQDLA-OFVILXPXSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](C(C2=CC=CC=C2)C3=CC=CC=C3)NCC(=O)O)C(=O)NCC4=CC=C(S4)C(=N)N

Canonical SMILES

C1CC(N(C1)C(=O)C(C(C2=CC=CC=C2)C3=CC=CC=C3)NCC(=O)O)C(=O)NCC4=CC=C(S4)C(=N)N

Origin of Product

United States

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